2-(Azetidine-1-carbonyl)piperidine
Overview
Description
2-(Azetidine-1-carbonyl)piperidine is a compound that features both azetidine and piperidine rings. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Piperidines, on the other hand, are six-membered nitrogen-containing heterocycles commonly found in many natural products and pharmaceuticals . The combination of these two rings in a single molecule offers a unique structural framework that can be exploited in various chemical and biological applications.
Mechanism of Action
- Role : AzePip likely modulates biological pathways by binding to these targets, affecting downstream signaling and cellular responses .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidine-1-carbonyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the treatment of azetidine derivatives with piperidine under specific reaction conditions . For instance, the reaction of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in dimethyl sulfoxide (DMSO) at 100°C for 18 hours can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidine-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine and piperidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(Azetidine-1-carbonyl)piperidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain and unique reactivity.
Piperidine: A six-membered nitrogen-containing heterocycle commonly found in natural products and pharmaceuticals.
Aziridine: A three-membered nitrogen-containing heterocycle with high ring strain and reactivity.
Uniqueness
2-(Azetidine-1-carbonyl)piperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This structural feature provides a distinct reactivity profile and potential for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
azetidin-1-yl(piperidin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQWOMFZEHOBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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